molecular formula C17H36O3 B1594406 Dodecan-1-ol;2-methyloxirane;oxirane CAS No. 68238-81-3

Dodecan-1-ol;2-methyloxirane;oxirane

Cat. No.: B1594406
CAS No.: 68238-81-3
M. Wt: 288.5 g/mol
InChI Key: AXKRWCWDFIQIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

CAS No.

68238-81-3

Molecular Formula

C17H36O3

Molecular Weight

288.5 g/mol

IUPAC Name

dodecan-1-ol;2-methyloxirane;oxirane

InChI

InChI=1S/C12H26O.C3H6O.C2H4O/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-3-2-4-3;1-2-3-1/h13H,2-12H2,1H3;3H,2H2,1H3;1-2H2

InChI Key

AXKRWCWDFIQIKI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCO.CC1CO1.C1CO1

Canonical SMILES

CCCCCCCCCCCCO.CC1CO1.C1CO1

Other CAS No.

68238-81-3

Origin of Product

United States

Preparation Methods

Preparation Methods of Dodecan-1-ol

2.1. Reduction of Fatty Acid Derivatives

  • Description : Dodecan-1-ol is commonly synthesized by the reduction of lauric acid (dodecanoic acid) or its esters.
  • Common Reducing Agents : Lithium aluminium hydride, sodium borohydride, or catalytic hydrogenation.
  • Industrial Note : Lithium aluminium hydride reductions are typically performed under an inert atmosphere to prevent moisture interference, ensuring high yield and purity.

2.2. Hydrogenation of Fatty Acid Esters

  • Process : Methyl or ethyl laurate is hydrogenated in the presence of a catalyst (e.g., copper chromite) at elevated temperature and pressure.
  • Reaction :
    $$
    \text{RCOOR'} + 2H2 \rightarrow \text{RCH}2OH + \text{R'OH}
    $$

2.3. Data Table: Dodecan-1-ol Preparation Methods

Method Key Reagents/Catalysts Conditions Yield (%) Notes
Reduction of lauric acid Lithium aluminium hydride Inert atmosphere, RT-50°C 80–95 High purity, lab-scale
Hydrogenation of esters Copper chromite catalyst 180–220°C, 10–30 atm H₂ 85–98 Industrial, scalable

Preparation Methods of 2-Methyloxirane (Propylene Oxide)

3.1. Chlorohydrin Process

  • Description : Propene reacts with chlorine and water to form propylene chlorohydrin, which is then dehydrochlorinated to yield 2-methyloxirane.
  • Key Steps :
    • Propene + Cl₂ + H₂O → Propylene chlorohydrin
    • Propylene chlorohydrin + Ca(OH)₂ → 2-Methyloxirane + CaCl₂ + H₂O
  • Critical Control : pH must be managed to optimize yield and minimize byproducts like 1,2-dichloropropane.

3.2. Oxidation of Propene

  • Process : Direct oxidation of propene using hydroperoxides (e.g., ethylbenzene hydroperoxide).
  • Industrial Use : Preferred for large-scale production due to efficiency and lower environmental impact.

3.3. Dehydration of Propane-1,2-diol

  • Description : Propane-1,2-diol is dehydrated using acid catalysts to yield 2-methyloxirane.

3.4. Data Table: 2-Methyloxirane Preparation Methods

Method Key Reagents/Catalysts Conditions Yield (%) Notes
Chlorohydrin process Cl₂, H₂O, Ca(OH)₂ 30–60°C, pH 8–9 80–90 Byproduct management required
Hydroperoxide oxidation Ethylbenzene hydroperoxide 100–150°C 85–95 Industrial, co-produces styrene
Dehydration of diol Acid catalyst (H₂SO₄, Al₂O₃) 120–180°C 60–80 Lab-scale, less common industrially

Preparation Methods of Oxirane (Ethylene Oxide)

4.1. Direct Oxidation of Ethylene

  • Process : Ethylene is oxidized with oxygen or air over a silver catalyst at elevated temperatures.
  • Reaction :
    $$
    \text{C}2\text{H}4 + \frac{1}{2}\text{O}2 \rightarrow \text{C}2\text{H}_4\text{O}
    $$
  • Industrial Note : This is the dominant industrial process due to its high efficiency and selectivity.

4.2. Epoxidation of Ethylene

  • Alternative Methods : Laboratory-scale syntheses may use peracids (e.g., peracetic acid), but these are less common industrially due to cost and safety concerns.

4.3. Data Table: Oxirane Preparation Methods

Method Key Reagents/Catalysts Conditions Yield (%) Notes
Direct oxidation of ethylene Silver catalyst, O₂ 200–300°C, 1–3 atm 70–80 Industrial, highly efficient
Epoxidation with peracids Peracetic acid RT–50°C 50–70 Lab-scale, hazardous

Preparation of Oxirane Derivatives

5.1. Sulfonium Ylide Method (Johnson–Corey–Chaykovsky Reaction)

  • Process : Dimethyl sulphide reacts with methyl bromide to form trimethylsulphonium bromide. This salt reacts with a carbonyl compound in the presence of a base to yield oxirane derivatives.
  • Catalysts : Tertiary amines, quaternary ammonium salts, or polyethylene glycols can be used to promote the reaction.

5.2. Data Table: Oxirane Derivative Preparation

Method Key Reagents Conditions Yield (%) Notes
Sulfonium ylide method DMS, methyl bromide, base 0–60°C 75–95 Clean, high-yield, scalable

Summary Table: Preparation Methods Overview

Compound Preferred Industrial Method Typical Yield (%) Key Features/Notes
Dodecan-1-ol Hydrogenation of fatty acid esters 85–98 High purity, scalable
2-Methyloxirane Chlorohydrin or hydroperoxide 80–95 Byproduct management, co-products
Oxirane Direct oxidation of ethylene 70–80 Silver catalyst, industrial
Oxirane derivatives Sulfonium ylide epoxidation 75–95 Clean, efficient, versatile

Chemical Reactions Analysis

Dodecan-1-ol;2-methyloxirane;oxirane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of peroxides or other oxidized derivatives.

    Reduction: Reduction reactions can modify the polymer structure, potentially altering its physical and chemical properties.

    Substitution: Substitution reactions can occur, where functional groups within the polymer are replaced by other groups, leading to new derivatives with different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Surfactants and Emulsifiers

Dodecan-1-ol derivatives are often utilized as surfactants and emulsifiers in formulations for pharmaceuticals, cosmetics, and food products. Their ability to reduce surface tension makes them effective in stabilizing emulsions and foams.

Case Study : In a study on emulsifying agents for drug formulations, dodecan-1-ol derivatives were found to enhance the stability and bioavailability of active pharmaceutical ingredients, demonstrating their utility in improving drug delivery systems .

Polymer Chemistry

The compound is also used in polymer chemistry, particularly in the synthesis of polyether polyols. These polyols are critical for producing polyurethane foams, which are widely used in insulation, furniture, and automotive applications.

Case Study : Research has shown that incorporating dodecan-1-ol into polyether synthesis improves the mechanical properties of the resulting polyurethane foam, making it more durable and flexible .

Green Chemistry

This compound is recognized for its potential in green chemistry applications. Its use as a solvent or reagent in organic synthesis contributes to more environmentally friendly processes.

Case Study : A study highlighted the use of this compound as a solvent for synthesizing biodiesel from vegetable oils, showcasing its effectiveness in reducing waste and energy consumption during production .

Safety and Toxicological Considerations

While this compound has beneficial applications, it is crucial to consider its safety profile. Toxicological assessments indicate that while it exhibits low acute toxicity, long-term exposure may pose health risks. Regulatory agencies recommend conducting thorough risk assessments when utilizing this compound in consumer products .

Mechanism of Action

The mechanism of action of Dodecan-1-ol;2-methyloxirane;oxirane primarily involves its ability to reduce surface tension and stabilize emulsions. The molecular structure allows it to interact with both hydrophobic and hydrophilic substances, forming micelles that encapsulate hydrophobic compounds. This property is crucial in its role as an emulsifying and dispersing agent, enabling the formation of stable mixtures of otherwise immiscible substances.

Comparison with Similar Compounds

Dodecan-1-ol

Dodecan-1-ol (C₁₂H₂₆O), a long-chain fatty alcohol, is widely used in surfactants, lubricants, and cosmetics. Its ethoxylated and propoxylated derivatives, such as dodecan-1-ol polymerized with oxirane (ethylene oxide) and 2-methyloxirane (propylene oxide), are critical in industrial applications due to their amphiphilic properties . Safety data highlight its low acute toxicity but emphasize precautions during handling due to flammability and environmental persistence .

2-Methyloxirane (Propylene Oxide)

2-Methyloxirane (C₃H₆O) is a volatile epoxide with a three-membered oxirane ring and a methyl substituent. Its high ring strain drives reactivity in polymerization and nucleophilic ring-opening reactions. It is a precursor to polyether polyols, plastics, and pharmaceuticals. Industrial reports note its role in synthesizing block copolymers with oxirane, such as polyethylene-polypropylene glycol monoallyl ether .

Oxirane (Ethylene Oxide)

Oxirane (C₂H₄O), the simplest epoxide, is a key industrial chemical for sterilizing medical devices and producing glycols, solvents, and surfactants. Its small size and high reactivity make it ideal for gas-phase reactions and polymerization. However, its carcinogenicity mandates strict handling protocols .

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Molecular Formula Key Features Applications
Dodecan-1-ol C₁₂H₂₆O Long hydrophobic chain; amphiphilic when ethoxylated/propoxylated Surfactants, lubricants
1-Decanol C₁₀H₂₂O Shorter chain; lower viscosity Cosmetics, plasticizers
2-Methyloxirane C₃H₆O Methyl-substituted oxirane; high ring strain Polyurethane foams, pharmaceuticals
Oxirane C₂H₄O Smallest epoxide; high reactivity and volatility Sterilizing agents, glycols
2-(3-Methoxyphenyl)-2-methyloxirane C₁₀H₁₂O₂ Aromatic substituent; enhanced electrophilicity Medicinal chemistry

Physicochemical Properties

Property Dodecan-1-ol 2-Methyloxirane Oxirane
Boiling Point (°C) 259 34 10.7
Water Solubility Insoluble Partially soluble Highly soluble
Flash Point (°C) 127 -37 -20
Reactivity Low (unless derivatized) High (ring-opening) Extremely high

Data compiled from safety sheets and synthesis reports .

Key Differentiators Among Analogues

Chain Length and Branching: Dodecan-1-ol’s C₁₂ chain provides superior hydrophobicity vs. shorter alcohols (e.g., 1-decanol) . Branched epoxides (e.g., 2-methyloxirane) yield flexible polymers, while linear oxirane derivatives form rigid structures .

Substituent Effects :

  • Electron-donating groups (e.g., methoxy in 2-(3-methoxyphenyl)-2-methyloxirane) stabilize intermediates in SN2 reactions, altering product distributions .

Industrial Scalability :

  • Oxirane’s gaseous state complicates handling vs. liquid 2-methyloxirane, influencing reactor design .

Research Trends and Innovations

  • Green Chemistry : Enzymatic ethoxylation of dodecan-1-ol reduces reliance on toxic catalysts .
  • Epoxide Functionalization : Click chemistry with oxirane derivatives enables tailored bioconjugates for drug delivery .
  • Safety Mitigation : Microencapsulation of 2-methyloxirane minimizes worker exposure in polyurethane production .

Q & A

Q. What are the critical safety protocols for handling Dodecan-1-ol in laboratory settings?

Dodecan-1-ol requires precautions to avoid skin/eye irritation and explosive dust formation. Use local and general ventilation to prevent aerosol accumulation, ground equipment to avoid static discharge, and eliminate powder deposits to mitigate explosion risks . Safety gear (gloves, goggles) is mandatory due to its corrosive potential. Storage must follow CLP regulations, using approved containers in well-ventilated areas away from flammables .

Q. How can oxirane oxygen content (OOC) be quantified in complex mixtures?

FTIR-ATR (Fourier-transform infrared spectroscopy with attenuated total reflectance) is a validated method for OOC analysis. Calibration using reference standards and monitoring absorption bands (e.g., ~825 cm⁻¹ for epoxy groups) ensures accuracy. A coefficient of determination (r² = 0.995) supports reliability in heterogeneous systems like epoxidized vegetable oils .

Q. What synthetic routes are commonly used to prepare oxirane derivatives?

Epoxidation of alkenes via peracids (e.g., peracetic acid) is standard. For functionalized oxiranes, nucleophilic ring-opening reactions (e.g., with amines or nitriles) enable heterocycle synthesis. Adamantane-substituted oxiranes, for instance, are synthesized through bromoepoxide intermediates reacting with benzylamine under basic conditions .

Advanced Research Questions

Q. How do concurrent epoxidation and ring-opening reactions affect oxirane quantification?

In systems like estolide synthesis, OOC peaks early (e.g., 0.81% at 3 hours) but declines as nucleophiles (e.g., hydroxyl groups) open epoxy rings. This necessitates multi-parameter monitoring (e.g., iodine value (IV) for alkene conversion) to resolve discrepancies between observed and theoretical OOC (e.g., 3.37% unattained due to rapid ring-opening) . Kinetic modeling can decouple competing pathways.

Q. What computational strategies improve spectroscopic identification of oxirane in astrochemical environments?

High-accuracy coupled-cluster (CCSD(T)) and density functional theory (DFT) predict rotational and IR spectra of oxirane and its deuterated forms. Benchmarking against experimental data achieves ±10 cm⁻¹ accuracy for vibrational transitions and ±0.1% for rotational constants. These methods aid in detecting protonated oxirane in Titan’s atmosphere via rotational lines at 200 GHz .

Q. How can polymer crosslinking with oxirane derivatives be optimized for hydrogel synthesis?

Polyvinyl alcohol (PVA)-polyoxirane hydrogels require pH control to balance crosslinking (oxirane-OH reactions) and hydrolysis (oxirane → glycol). At 60°C, basic conditions accelerate hydrolysis (complete in <20 minutes), while neutral pH favors crosslinking. NMR kinetics (e.g., tracking epoxy consumption) optimize reaction conditions for lens applications .

Q. What strategies mitigate data contradictions in Dodecan-1-ol’s ecotoxicological profile?

While Dodecan-1-ol is non-acutely toxic, its chronic aquatic toxicity (e.g., bioaccumulation potential) requires validation via standardized OECD 305 tests. Discrepancies in mobility (low soil adsorption vs. high water solubility) suggest studying its partitioning in sediment-water systems using HPLC-MS or radiolabeled tracers .

Methodological Insights

  • Experimental Design for Epoxide Stability Studies :
    Use differential scanning calorimetry (DSC) to assess thermal stability of 2-methyloxirane derivatives. Combine with GC-MS to identify degradation products (e.g., glycols) under varying pH/temperature .

  • Data Interpretation in Synthetic Chemistry :
    When oxirane ring-opening yields unexpected products (e.g., lactones instead of oxazolidinones), analyze steric/electronic effects via DFT. For example, adamantane’s bulkiness in 2-(adamantan-1-yl)oxirane directs nucleophilic attack to less hindered carbons .

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